Cas no 62567-14-0 (1,4-Benzenediamine, N,N'-bis[(4-hexylphenyl)methylene]-)
62567-14-0 structure
Product Name:1,4-Benzenediamine, N,N'-bis[(4-hexylphenyl)methylene]-
CAS-nummer:62567-14-0
MF:C32H40N2
MW:452.673408508301
CID:439955
PubChem ID:71385175
Update Time:2025-04-19
1,4-Benzenediamine, N,N'-bis[(4-hexylphenyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Benzenediamine, N,N'-bis[(4-hexylphenyl)methylene]-
- 1-(4-hexylphenyl)-N-[4-[(4-hexylphenyl)methylideneamino]phenyl]methanimine
- (E,E)-N,N'-(1,4-Phenylene)bis[1-(4-hexylphenyl)methanimine]
- DTXSID40807414
- 62567-14-0
-
- Inchi: 1S/C32H40N2/c1-3-5-7-9-11-27-13-17-29(18-14-27)25-33-31-21-23-32(24-22-31)34-26-30-19-15-28(16-20-30)12-10-8-6-4-2/h13-26H,3-12H2,1-2H3/b33-25+,34-26+
- InChI-sleutel: UVUHUOUJVIPNNU-BCEWYCLDSA-N
- LACHT: N(/C1C=CC(=CC=1)/N=C/C1C=CC(=CC=1)CCCCCC)=C\C1C=CC(=CC=1)CCCCCC
Berekende eigenschappen
- Exacte massa: 452.3194
- Monoisotopische massa: 452.319149284g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 14
- Complexiteit: 493
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 10.4
- Topologisch pooloppervlak: 24.7Ų
Experimentele eigenschappen
- PSA: 24.72
1,4-Benzenediamine, N,N'-bis[(4-hexylphenyl)methylene]- Gerelateerde literatuur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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